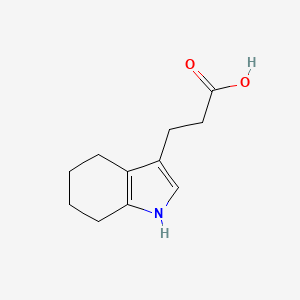![molecular formula C12H21NO3 B8568667 tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate](/img/structure/B8568667.png)
tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate
概述
描述
tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate: is a cyclic carbamate derivative widely used in organic synthesis and the pharmaceutical industry. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate typically involves the reaction of cyclopentylmethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity .
化学反应分析
Types of Reactions: tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
科学研究应用
Chemistry: tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: In biological research, the compound is used as a protecting group for amines, allowing for selective reactions and modifications of biomolecules.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate involves its ability to act as a protecting group for amines. The compound forms stable carbamate linkages with amines, preventing unwanted reactions and allowing for selective modifications. The molecular targets include primary and secondary amines, and the pathways involved include nucleophilic substitution and hydrolysis .
相似化合物的比较
- tert-Butyl carbamate
- Benzyl carbamate
- tert-Butyl-N-methylcarbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate is unique due to its cyclic structure, which imparts greater stability and reactivity compared to linear carbamates. This makes it particularly useful in applications requiring robust and selective reactions .
属性
分子式 |
C12H21NO3 |
|---|---|
分子量 |
227.30 g/mol |
IUPAC 名称 |
tert-butyl N-[(1-formylcyclopentyl)methyl]carbamate |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-8-12(9-14)6-4-5-7-12/h9H,4-8H2,1-3H3,(H,13,15) |
InChI 键 |
WWLURTGEXDWBKA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1(CCCC1)C=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[[3-(Trifluoromethyl)phenyl]methyl]-4-quinazolinamine](/img/structure/B8568673.png)

![3-[3-(4-Morpholinylmethyl)phenoxy]1-propanamine](/img/structure/B8568695.png)
